rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine is a chemical compound that serves as an impurity in the synthesis of Venlafaxine, a medication primarily used for treating depression and anxiety disorders. This compound has gained attention in pharmacological research due to its role in understanding the metabolic pathways and interactions of Venlafaxine and its analogs. The molecular formula for rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine is with a molecular weight of approximately 401.57 g/mol .
The compound is classified as an impurity in pharmaceutical formulations of Venlafaxine and is utilized for analytical purposes, including impurity profiling and quality control during drug production. It falls under the category of serotonin-norepinephrine reuptake inhibitors (SNRIs), which are known to affect neurotransmitter levels in the brain, thereby influencing mood and anxiety .
The synthesis of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine involves several key steps:
The process can also incorporate alternative methods that avoid certain reagents, such as formaldehyde, to reduce impurities .
rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine can participate in various chemical reactions:
These reactions are crucial for modifying the compound for various applications in research and development.
The mechanism of action of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine primarily involves its function as a serotonin-norepinephrine reuptake inhibitor. By inhibiting the reuptake of serotonin and norepinephrine, this compound enhances neurotransmitter availability in synaptic clefts, thereby improving mood and alleviating symptoms associated with depression and anxiety disorders. The deuterated versions allow for more precise tracking in metabolic studies .
Relevant data regarding its physical properties can be critical for applications in pharmaceutical formulations and research settings.
rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine has significant applications in scientific research:
This compound's role as an impurity standard underscores its importance in ensuring the quality and safety of pharmaceutical products containing Venlafaxine.
rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine (CAS 1346601-14-6) is defined by its racemic nature ("rac" prefix), indicating an equimolar mixture of (R)- and (S)-enantiomers within a chiral molecular framework. The compound's structure features two stereogenic centers: one at the carbon bearing the methoxyphenyl-ethylamino group and another at the cyclohexanol-attached carbon atom. This configuration generates four possible stereoisomers (two diastereomeric pairs), though the compound is typically synthesized and characterized as a racemate [3] [6]. The molecular formula C25H35NO3 (molecular weight: 397.55 g/mol) incorporates dual methoxyphenyl motifs—a 4-methoxyphenethyl group replacing a methyl group on the nitrogen of the parent venlafaxine structure, and a second 4-methoxyphenyl moiety attached to the α-carbon [3] [7].
The pharmacological implications of this racemic state are significant. Unlike the parent drug venlafaxine—where enantiomers exhibit differential neurotransmitter reuptake inhibition—the extended N-substitution in this analog may alter stereoselective binding to monoamine transporters. Racemization fundamentally influences pharmacokinetic behavior and metabolic stability, as hepatic enzymes like CYP2D6 display enantioselectivity. However, the introduction of the bulky 4-methoxyphenethyl group likely shields the chiral center, potentially reducing enantioselective metabolism differences compared to venlafaxine [4] [6]. The unresolved racemate complicates mechanistic interpretation since each enantiomer could theoretically engage distinct biological targets, though experimental data on isolated enantiomers remain limited for this specific analog.
Table 1: Structural Characteristics of rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine
Property | Value/Description | |
---|---|---|
IUPAC Name | 1-[1-(4-Methoxyphenyl)-2-[N-methyl-N-[(4-methoxyphenyl)ethyl]amino]ethyl]cyclohexanol | |
Molecular Formula | C25H35NO3 | |
Molecular Weight | 397.55 g/mol | |
CAS Registry Number | 1346601-14-6 | |
Chiral Centers | 2 (Racemic mixture) | |
Key Structural Features | Dual 4-methoxyphenyl groups; Cyclohexanol ring; Tertiary amine | |
SMILES Notation | CN(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O | [6] |
The strategic replacement of carbon with silicon in drug molecules (carbon/silicon switch) has yielded venlafaxine analogs with divergent pharmacological profiles. Sila-substitution in rac-sila-venlafaxine (rac-1b) involves replacing the cyclohexyl carbon adjacent to the oxygen atom with silicon. This atomic swap alters bond lengths (C-Si ≈ 1.87 Å vs C-C ≈ 1.54 Å), bond angles, and electrostatic properties, leading to measurable differences in receptor engagement [5] [10]. Crucially, (R)-sila-venlafaxine exhibits a fundamental mechanistic shift: it loses serotonin reuptake inhibition while retaining potent noradrenaline transporter (NET) blockade (IC50 < 100 nM). This transforms it into a selective noradrenaline reuptake inhibitor (NRI) with demonstrated anti-emetic efficacy in ferret models, contrasting with the parent SNRI venlafaxine [8].
Further structural simplification produced desmethoxy-sila-venlafaxine (rac-3), where one aromatic methoxy group is removed. This modification reduces molecular complexity while retaining the silicon core. Crystallographic analysis reveals that sila-substitution induces conformational perturbations in the alicyclic ring and alters the orientation of the ammonium moiety relative to the aromatic systems. These changes directly impact interactions with monoamine transporters’ substrate-binding sites. Pharmacological screening indicates that such analogs generally exhibit reduced affinity for SERT (serotonin transporter) compared to carbon-based venlafaxine, but may enhance metabolic stability due to the decreased susceptibility of Si-C bonds to oxidative cytochrome P450 enzymes [5] [10].
Table 2: Pharmacological Comparison of Venlafaxine and Key Structural Analogs
Compound | Structural Modification | SERT Inhibition | NET Inhibition | Primary Pharmacological Profile | |
---|---|---|---|---|---|
rac-Venlafaxine | None (Reference compound) | Potent | Potent | SNRI (Antidepressant) | |
rac N-Desmethyl-N-(4-methoxyphenethyl) Venlafaxine | N-Desmethyl + 4-Methoxyphenethyl substitution | Undetermined* | Undetermined* | Metabolite/Analog (Characterization ongoing) | |
(R)-Sila-venlafaxine | Carbon→Silicon substitution in cyclohexyl ring | Negligible | Potent | Selective NRI (Anti-emetic) | |
rac-Desmethoxy-sila-venlafaxine | Carbon→Silicon + Methoxy group removal | Reduced | Moderate | Moderate NRI | [5] [8] [10] |
* Inferred from structural similarity but lacking direct transporter assays in literature
N-Desmethylation—removal of a methyl group from venlafaxine’s tertiary amine—combined with N-substitution using a 4-methoxyphenethyl chain fundamentally reshapes the molecule’s electronic topography and pharmacodynamic behavior. The desmethylation step increases the amine’s basicity and accessibility for hydrogen bonding, while the bulky aromatic substituent introduces steric constraints and π-stacking potential [3] [6]. This structural transformation directly impacts interactions with monoamine transporters:
This analog’s dual 4-methoxyphenyl systems create a distinctive electronic environment evidenced by its SMILES notation (CN(CCC1=CC=C(C=C1)OC)CC(C2=CC=C(C=C2)OC)C3(CCCCC3)O). The methoxy groups contribute electron-donating resonance effects, potentially enhancing interaction with transporter binding sites rich in π-systems. Additionally, the protonatable tertiary amine at physiological pH facilitates ionic bonding with aspartate residues in monoamine transporters—a critical feature shared with active metabolites like desvenlafaxine [6] [9]. While direct receptor binding data remains limited, structural parallels suggest it may function as a moderate-affinity ligand targeting monoamine transporters with a bias toward NET over SERT, akin to some sila-analogs [8] [10].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0